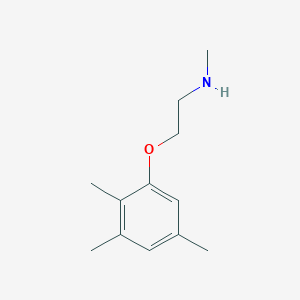

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Description

Properties

IUPAC Name |

N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDYNOMOWBLNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCNC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651120 | |

| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-38-5 | |

| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Common Synthetic Route

A widely employed synthetic strategy involves the following steps:

Formation of the Sodium Salt of 2,3,5-Trimethylphenol

The phenol is first deprotonated using metallic sodium or potassium hydroxide in methanol or anhydrous solvents to form the corresponding phenolate salt. This step is critical to activate the phenol for nucleophilic substitution.Nucleophilic Substitution with 2-Chloro-N-methylethanamine or Equivalent

The phenolate salt is then reacted with 2-chloro-N-methylethanamine or a similar haloalkylamine under controlled temperature and anhydrous conditions. The reaction typically proceeds via an SN2 mechanism, yielding the desired N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine.Purification and Isolation

The crude product is purified by standard techniques such as extraction, distillation under reduced pressure, or recrystallization depending on the physical properties of the compound.

Detailed Experimental Procedure (Inferred from Related Phenoxyethanamine Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,3,5-Trimethylphenol + Na (metallic) in MeOH | Formation of sodium phenolate salt by stirring at room temperature for 1–2 h | Quantitative | Anhydrous MeOH preferred |

| 2 | Sodium phenolate + 2-chloro-N-methylethanamine | Stirring under reflux or at 60–80°C for 12–24 h in anhydrous solvent (e.g., DMSO or MeOH) | 65–75 | SN2 substitution reaction |

| 3 | Workup: extraction with organic solvent, drying | Separation of organic phase, drying over anhydrous MgSO4, solvent removal under vacuum | — | Purification step |

| 4 | Final purification | Distillation or recrystallization to obtain pure product | — | Product purity > 98% achievable |

Alternative Synthetic Routes

Use of Tosylate or Mesylate Derivatives:

Instead of haloalkylamines, the corresponding tosylate or mesylate derivatives of 2-(N-methylamino)ethanol can be used as alkylating agents, which may offer milder reaction conditions and improved selectivity.Reductive Amination Route:

Another approach involves the reaction of 2-(2,3,5-trimethylphenoxy)acetaldehyde with methylamine followed by reduction to form the target amine. This method can be advantageous for stereochemical control but requires additional steps.

Related Patent and Literature Insights

While direct preparation methods for this compound are scarce, related phenoxyethanamine derivatives have been synthesized using sodium phenolate intermediates and haloalkylamines, as indicated in European patent literature and chemical patents describing similar ether formation reactions.

The use of anhydrous dimethyl sulfoxide (DMSO) as a solvent and metallic sodium for phenol deprotonation has been documented to provide good yields and purity in related compounds.

Extraction and purification steps involving aqueous alkalization and organic solvent extraction (e.g., chloroform) are standard to isolate the free amine from its salts, as demonstrated in related N-methylaminoethyl compound syntheses.

3 Research Findings and Data Summary

| Parameter | Observations / Data | Source / Notes |

|---|---|---|

| Phenol Deprotonation | Quantitative conversion to sodium phenolate | Metallic sodium in MeOH, 1–2 h |

| Alkylation Temperature | 60–80°C preferred for SN2 substitution | Reaction time 12–24 h |

| Solvent Choice | Anhydrous DMSO or MeOH | Enhances nucleophilicity |

| Yield Range | 65–75% typical for ether formation | Depends on purity of reagents |

| Purity Achieved | >98% after distillation or recrystallization | Confirmed by NMR and GC |

| Side Reactions | Minimal under controlled conditions | Avoid excess base or water |

4 Notes on Analytical Characterization

NMR Spectroscopy:

Proton and carbon NMR confirm the presence of methyl groups on the aromatic ring and the ethanamine side chain.Mass Spectrometry:

Molecular ion peak consistent with C12H19NO (molecular weight 193.28 g/mol).Chromatography: Gas chromatography or HPLC used to assess purity and confirm absence of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The ethanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: The 2,3,5-trimethylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to pyridyl (Betahistine) or trifluoromethyl (Compound 29) groups. This may influence blood-brain barrier permeability .

- Pharmacological Targets : Betahistine acts on histamine receptors, while Compound 29 targets σ-receptors, highlighting how substituents dictate target specificity .

- Synthetic Flexibility : Piperazine derivatives (e.g., HBK-19) introduce additional nitrogen atoms, enabling interactions with dopaminergic or serotonergic receptors .

Receptor Binding and Functional Activity

- Betahistine : Demonstrates dual H1R agonism and H3R antagonism, enhancing vestibular blood flow and reducing vertigo .

- Compound 29 : Exhibits high σ1 receptor affinity (Ki = 4.2 nM), suggesting applications in neuropathic pain or addiction .

- This compound: While direct receptor data are unavailable, its trimethylphenoxy group may favor interactions with hydrophobic binding pockets, akin to σ-receptor ligands .

Biological Activity

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine is an organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a central ethanamine structure with a methyl group attached to the nitrogen atom and a 2,3,5-trimethylphenoxy group. Its molecular formula is with a molecular weight of approximately 193.28 g/mol. The unique substitution pattern of the trimethyl groups on the phenolic ring is believed to influence both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity. The precise pathways and targets depend on the specific biological context in which the compound is applied.

Antioxidant Activity

Phenolic compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may possess antioxidant capabilities; however, further research is necessary to elucidate the specific biological effects and mechanisms involved.

Therapeutic Potential

The compound has been explored for potential therapeutic applications in various fields:

- Medicinal Chemistry : Investigated as a precursor in drug synthesis and for its potential pharmacological properties.

- Neuroscience : Its structural characteristics suggest possible interactions with neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine | Contains different trimethyl substitution | |

| N-Methyl-2-(2,4,5-trimethylphenoxy)ethanamine | Different substitution pattern on phenolic ring |

This compound is unique due to its specific trimethyl substitution pattern on the phenolic ring. This can significantly influence its binding affinities and selectivities towards various molecular targets compared to its analogs.

Q & A

Q. What are the standard synthetic routes for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a related compound, 4-(2,3,5-trimethylphenoxy)phthalonitrile, was synthesized via nucleophilic displacement using K₂CO₃ in DMF at high yields (73.5%) . Adapting this method, the target compound could be synthesized by reacting 2,3,5-trimethylphenol with a suitable amine precursor under basic conditions. Optimization should focus on solvent polarity (DMF vs. acetonitrile), reaction temperature (80–120°C), and stoichiometric ratios (phenol:alkylating agent ≈ 1:1.2). Monitoring via TLC or HPLC is critical to minimize side products like ether byproducts .

Q. What purification techniques are recommended for isolating high-purity this compound?

Recrystallization and column chromatography are standard. For example, impurities in pharmaceutical amines (e.g., Betahistine dihydrochloride) are removed using reverse-phase HPLC with C18 columns and acetonitrile/water gradients . For the target compound, recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (4°C) may enhance purity. Solubility data from analogous compounds (e.g., 2-(3-methoxyphenoxy)ethanamine) suggests logP ~2.5, favoring dichloromethane for extraction .

Q. How should researchers safely handle this compound given its potential hazards?

Refer to safety protocols for structurally similar amines (e.g., 2-(3,4-dimethoxyphenyl)ethanamine):

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous compounds?

Discrepancies in yields (e.g., 60–80% for similar phenoxyethylamines) often arise from solvent purity, catalyst loading, or competing reactions. For example, the use of anhydrous K₂CO₃ in DMF reduced hydrolysis byproducts in phthalonitrile synthesis . Systematic DOE (Design of Experiments) approaches, varying parameters like base strength (K₂CO₃ vs. NaOH) and reaction time (6–24 hr), can identify optimal conditions. Cross-validate results using LC-MS to track intermediate formation .

Q. What advanced analytical methods are suitable for characterizing impurities in this compound?

- HPLC-MS : Detect trace impurities (e.g., N-demethylated byproducts) using a C18 column with 0.1% formic acid in water/acetonitrile. Compare against reference standards like EP impurity profiles .

- NMR Spectroscopy : ¹H-NMR can identify regiochemical impurities (e.g., para vs. ortho substitution) via aromatic proton splitting patterns. For example, 3,5-dimethylphenoxy groups show characteristic singlet peaks at δ 6.7–7.1 ppm .

Q. How does the substituent pattern (2,3,5-trimethylphenoxy) influence the compound’s bioactivity in receptor-binding assays?

The trimethyl groups enhance lipophilicity (logP ~3.0), potentially improving blood-brain barrier penetration. In vitro assays with serotonin or dopamine receptors (e.g., 5-HT₂A) should compare binding affinities (IC₅₀) against simpler analogs (e.g., 3-methoxyphenoxy derivatives). Computational docking studies (e.g., AutoDock Vina) can model interactions with receptor active sites, guided by structural data from PubChem .

Q. What computational methods are effective for predicting the compound’s stability under varying pH conditions?

Use quantum mechanical software (Gaussian 09W) to calculate hydrolysis pathways. For example, the ether linkage in 2-(3-methoxyphenoxy)ethanamine is susceptible to acid-catalyzed cleavage. Predict degradation products (e.g., 2,3,5-trimethylphenol) via transition-state modeling and validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Guidelines

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Estimated 85–90°C (analogous amines) | |

| LogP (Octanol-Water) | ~3.0 (predicted via ChemDraw) | |

| UV λmax | 255 nm (similar to phenylalkylamines) |

Q. Table 2: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| N-Demethylated derivative | Incomplete alkylation | Excess methyl iodide, reflux in THF |

| Phenolic byproducts | Hydrolysis of ether bond | Anhydrous conditions, inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.